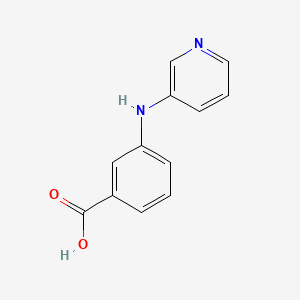

3-(Pyridin-3-ylamino)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for 3-(Pyridin-3-ylamino)benzoic acid were not found, related compounds have been synthesized through various methods. For instance, N’-(pyridine-3-ylmethylene)benzohydrazides have been prepared by the condensation of nicotinaldehydes with benzohydrazides in the presence of glacial AcOH in ethanol at room temperature .Molecular Structure Analysis

The crystal structure of a similar compound, 3-(3-(pyridin-3-yl)ureido)benzoic acid, has been studied. The compound crystallizes in the orthorhombic space group Pna 2 1 with unit cell parameters a = 9.2062 (6) Å, b = 11.5258 (7) Å, c = 11.5263 (7) Å .Chemical Reactions Analysis

A study on the reaction of benzoic acid with OH, NO3, and SO4 radicals in the atmosphere has been conducted. The results show that in atmospheric water droplets the potential barriers of the elementary addition reactions of BA with OH radicals are lower than those of elementary abstraction reactions .Scientific Research Applications

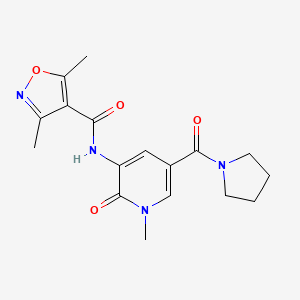

Medicinal Chemistry and Drug Development

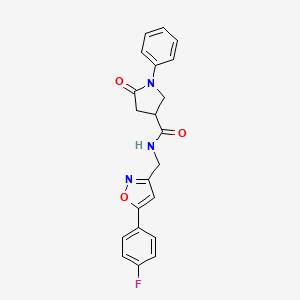

- Targeted Enzyme Inhibition : Researchers have explored the inhibitory effects of this compound on specific enzymes. For instance, a substituted pyrazolidinedione derivative exhibited 89.3% inhibition against a targeted enzyme, with an IC50 value of 0.58 µM . Such inhibition could be relevant for drug development, especially in diseases where enzyme dysregulation plays a role.

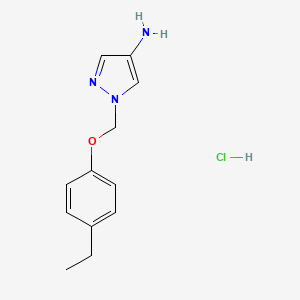

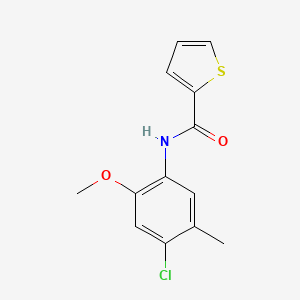

Antimicrobial Activity

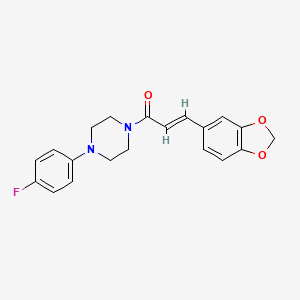

- Broad-Spectrum Antimicrobials : Three potent compounds derived from 3-(Pyridin-3-ylamino)benzoic acid demonstrated broad-spectrum antimicrobial activity. These compounds outperformed standard drugs like ketoconazole and norfloxacin . Their effectiveness against various pathogens makes them promising candidates for combating infections.

Safety and Hazards

properties

IUPAC Name |

3-(pyridin-3-ylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1-8,14H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWQYWFYRHZQBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=CN=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide](/img/structure/B2561945.png)

![N-(3,4-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2561953.png)

![3-[(2R,5R)-5-Ethyl-2-methylpiperidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2561955.png)

![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2561958.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2561960.png)